molecular formula C18H17N3O5 B2989819 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941961-44-0

3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2989819
CAS RN: 941961-44-0
M. Wt: 355.35
InChI Key: OIKNADRKZLSMLZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. The compound was first synthesized in the 1980s, and its ability to induce tumor necrosis was discovered in the early 2000s. Since then, DMXAA has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, which are proteins that play a key role in the immune response. These cytokines activate immune cells, such as macrophages and natural killer cells, which then attack and destroy cancer cells.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to activate the immune system, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This is important because tumors require a blood supply in order to grow and spread. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to increase the production of reactive oxygen species, which can cause damage to cancer cells and lead to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is that it has been shown to be effective against a variety of cancer types. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to the use of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments. For example, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to be toxic to normal cells at high doses, which could limit its usefulness in clinical settings.

Future Directions

There are a number of future directions for research on 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One area of interest is the development of new formulations of the compound that are more effective and less toxic than the current formulation. Another area of interest is the development of combination therapies that include 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also interest in understanding the mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in more detail, which could lead to the development of new cancer treatments that target the immune system.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methoxybenzoyl chloride with hydrazine to form 2-methoxyphenylhydrazine. This compound is then reacted with 2-nitrobenzaldehyde to form 5-(2-methoxyphenyl)-1,3,4-oxadiazole. Finally, the oxadiazole compound is reacted with 3,4-dimethoxybenzoyl chloride to form 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-7-5-4-6-12(13)17-20-21-18(26-17)19-16(22)11-8-9-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKNADRKZLSMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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